Molecular Weight and Steric Bulk Differentiation vs. 1-Methyl-1-tosylmethyl isocyanide
1-Cyclohexyl-1-tosylmethyl isocyanide (MW 277.38) possesses a molecular weight 32.5% higher than the methyl analog (MW 209.26) . This increased mass is accompanied by the replacement of a planar sp²-hybridized methyl carbon with a conformationally flexible cyclohexyl ring, which introduces significantly greater steric demand and reduces rotational freedom at the α-position. This steric perturbation is expected to alter diastereoselectivity in cycloadditions and affect the conformational bias of derived heterocycles.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 277.38 |
| Comparator Or Baseline | 1-Methyl-1-tosylmethyl isocyanide: 209.26 |
| Quantified Difference | +68.12 g/mol (+32.5% increase) |
| Conditions | Calculated from molecular formulas C₁₅H₁₉NO₂S vs. C₁₀H₁₁NO₂S |
Why This Matters
Higher molecular weight and greater steric bulk directly influence reaction kinetics, product solubility, and chromatographic behavior, making the cyclohexyl derivative a distinct synthetic entity for applications requiring increased steric shielding or altered lipophilicity.
